- Preparation of 4-oxo-3,4-dihydroquinazoline compounds as inhibitors of human immunodeficiency virus replication, World Intellectual Property Organization, , ,
Cas no 943830-79-3 (3-bromo-6-chloro-2-fluorobenzonitrile)
943830-79-3 structure
Product Name:3-bromo-6-chloro-2-fluorobenzonitrile
CAS番号:943830-79-3
MF:C7H2BrClFN
メガワット:234.452883243561
MDL:MFCD11846056
CID:1984245
PubChem ID:50997949
Update Time:2025-05-28
3-bromo-6-chloro-2-fluorobenzonitrile 化学的及び物理的性質
名前と識別子
-
- 3-bromo-6-chloro-2-fluorobenzonitrile
- 5-BROMO-2-CHLORO-6-FLUOROBENZONITRILE
- 3-Bromo-6-chloro-2-fluorobenzonitrile (ACI)
- AS-48281
- SY353312
- TWYUOUVQRHKSFE-UHFFFAOYSA-N
- SCHEMBL1222829
- MFCD11846056
- 943830-79-3
- DB-058190
- AKOS027324396
- F30157
- CS-0138189
- 3-Bromo-2-fluoro-6-chlorobenzonitrile
- EN300-6775619
-
- MDL: MFCD11846056
- インチ: 1S/C7H2BrClFN/c8-5-1-2-6(9)4(3-11)7(5)10/h1-2H
- InChIKey: TWYUOUVQRHKSFE-UHFFFAOYSA-N
- ほほえんだ: N#CC1C(Cl)=CC=C(Br)C=1F
計算された属性
- せいみつぶんしりょう: 232.90432g/mol
- どういたいしつりょう: 232.90432g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 190
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 23.8Ų
3-bromo-6-chloro-2-fluorobenzonitrile 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB461263-250 mg |
3-Bromo-6-chloro-2-fluorobenzonitrile |
943830-79-3 | 250MG |
€173.50 | 2023-07-18 | ||
| abcr | AB461263-1 g |
3-Bromo-6-chloro-2-fluorobenzonitrile |
943830-79-3 | 1g |
€307.00 | 2023-07-18 | ||
| abcr | AB461263-5 g |
3-Bromo-6-chloro-2-fluorobenzonitrile |
943830-79-3 | 5g |
€1,143.60 | 2023-07-18 | ||
| Apollo Scientific | PC500493-250mg |
3-Bromo-6-chloro-2-fluorobenzonitrile |
943830-79-3 | 95% | 250mg |
£80.00 | 2023-09-01 | |
| Apollo Scientific | PC500493-1g |
3-Bromo-6-chloro-2-fluorobenzonitrile |
943830-79-3 | 95% | 1g |
£157.00 | 2023-09-01 | |
| Apollo Scientific | PC500493-5g |
3-Bromo-6-chloro-2-fluorobenzonitrile |
943830-79-3 | 95% | 5g |
£491.00 | 2023-09-01 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC11413-50g |
3-bromo-6-chloro-2-fluorobenzonitrile |
943830-79-3 | 95% | 50g |
$1500 | 2023-09-07 | |
| Fluorochem | 037734-250mg |
5-Bromo-2-chloro-6-fluorobenzonitrile |
943830-79-3 | 95% | 250mg |
£93.00 | 2022-02-28 | |
| Fluorochem | 037734-1g |
5-Bromo-2-chloro-6-fluorobenzonitrile |
943830-79-3 | 95% | 1g |
£188.00 | 2022-02-28 | |
| Fluorochem | 037734-5g |
5-Bromo-2-chloro-6-fluorobenzonitrile |
943830-79-3 | 95% | 5g |
£791.00 | 2022-02-28 |
3-bromo-6-chloro-2-fluorobenzonitrile 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Hydroxylamine-O-sulfonic acid Solvents: Water ; rt → 50 °C; 18 h, 50 °C; 50 °C → rt; 1 - 1.5 h, rt
リファレンス
合成方法 2
はんのうじょうけん
1.1 Reagents: Hydroxylamine-O-sulfonic acid Solvents: Water ; rt → 50 °C; 18 h, 50 °C; 50 °C → rt; 1 - 1.5 h, rt
リファレンス
- Potent Long-Acting Inhibitors Targeting the HIV-1 Capsid Based on a Versatile Quinazolin-4-one Scaffold, Journal of Medicinal Chemistry, 2023, 66(3), 1941-1954
合成方法 3
はんのうじょうけん
1.1 Reagents: Hydroxylamine-O-sulfonic acid Solvents: Water ; rt → 50 °C; 18 h, 50 °C; 50 °C → rt; 1 - 1.5 h, rt
リファレンス
- Preparation of two indazolylquinazolinone derivatives as inhibitors of human immunodeficiency virus replication useful in the treatment of HIV infections, World Intellectual Property Organization, , ,
合成方法 4
はんのうじょうけん
1.1 Reagents: Hydroxylamine-O-sulfonic acid Solvents: Water ; rt → 50 °C; 18 h, 50 °C; 50 °C → rt; 1 - 1.5 h, rt
リファレンス
- Preparation of quinazolinyl-indazole derivatives and their use as inhibitors of human immunodeficiency virus replication, World Intellectual Property Organization, , ,
合成方法 5
はんのうじょうけん
1.1 Reagents: Hydroxylamine-O-sulfonic acid Solvents: Water ; rt → 50 °C; 18 h, 50 °C; 50 °C → rt; 1 - 1.5 h, rt
リファレンス
- Preparation of heterocyclyl substituted acetamides as inhibitors of human immunodeficiency virus replication, World Intellectual Property Organization, , ,
合成方法 6
はんのうじょうけん
1.1 Reagents: Hydroxylamine-O-sulfonic acid Solvents: Water ; rt → 50 °C; 18 h, 50 °C; 50 °C → rt; 1 - 1.5 h, rt
リファレンス
- Preparation of pyrido[2,3-d]pyrimidine derivatives as inhibitors of human immunodeficiency virus replication, World Intellectual Property Organization, , ,
合成方法 7
はんのうじょうけん
1.1 Reagents: Hydroxylamine-O-sulfonic acid Solvents: Water ; rt → 50 °C; 18 h, 50 °C; 50 °C → rt; 1 - 1.5 h, rt
リファレンス
- Preparation of pyridopyrimidines as inhibitors of human immunodeficiency virus replication, World Intellectual Property Organization, , ,
合成方法 8
はんのうじょうけん
1.1 Reagents: Hydroxylamine-O-sulfonic acid Solvents: Water ; rt → 50 °C; 18 h, 50 °C; 50 °C → rt; 1 - 1.5 h, rt
リファレンス
- Indazolylquinazolinone derivatives as inhibitors of human immunodeficiency virus replication and their preparation, World Intellectual Property Organization, , ,
合成方法 9
はんのうじょうけん
1.1 Reagents: Hydroxylamine-O-sulfonic acid Solvents: Water ; rt → 50 °C; 18 h, 50 °C; 50 °C → rt; 1 - 1.5 h, rt
リファレンス
- Indazolylquinazolinones as inhibitors of human immunodeficiency virus replication and their preparation, World Intellectual Property Organization, , ,
合成方法 10
はんのうじょうけん
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C; 10 min, -78 °C
1.2 -78 °C; 1 h, -78 °C → -20 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.4 Reagents: Hydroxylamine-O-sulfonic acid Solvents: Water ; overnight, 50 °C
1.2 -78 °C; 1 h, -78 °C → -20 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.4 Reagents: Hydroxylamine-O-sulfonic acid Solvents: Water ; overnight, 50 °C
リファレンス
- Structural and mechanistic bases for a potent HIV-1 capsid inhibitor, Science (Washington, 2020, 370(6514), 360-364
合成方法 11
はんのうじょうけん
1.1 Reagents: Acetic acid , Acetic anhydride , Hydroxyamine hydrochloride ; 45 °C → 75 °C
リファレンス
- Methods and intermediates for preparation of antiretroviral pyridine derivative useful for treatment of HIV-1 infections, World Intellectual Property Organization, , ,
合成方法 12
はんのうじょうけん
1.1 Solvents: Water ; 18 h, rt → 50 °C; cooled
リファレンス
- Preparation of 4-aminopicolic acid derivative herbicides, World Intellectual Property Organization, , ,
合成方法 13
はんのうじょうけん
1.1 Reagents: Hydroxylamine-O-sulfonic acid Solvents: Water ; 18 h, 50 °C
リファレンス
- Preparation of 2-(polysubstituted aryl)-6-amino-5-halo-4-pyrimidinecarboxylic acids as herbicides., World Intellectual Property Organization, , ,
3-bromo-6-chloro-2-fluorobenzonitrile Raw materials
3-bromo-6-chloro-2-fluorobenzonitrile Preparation Products
3-bromo-6-chloro-2-fluorobenzonitrile サプライヤー
Amadis Chemical Company Limited
ゴールドメンバー
(CAS:943830-79-3)3-bromo-6-chloro-2-fluorobenzonitrile
注文番号:A931273
在庫ステータス:in Stock
はかる:1g/5g/10g
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 15:04
価格 ($):162.0/683.0/890.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:943830-79-3)3-bromo-6-chloro-2-fluoroBenzonitrile
注文番号:LE7814
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 11:58
価格 ($):discuss personally
Email:18501500038@163.com
3-bromo-6-chloro-2-fluorobenzonitrile 関連文献
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
943830-79-3 (3-bromo-6-chloro-2-fluorobenzonitrile) 関連製品
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推奨される供給者
Amadis Chemical Company Limited
(CAS:943830-79-3)3-bromo-6-chloro-2-fluorobenzonitrile
清らかである:99%/99%/99%
はかる:1g/5g/10g
価格 ($):162.0/683.0/890.0
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:943830-79-3)3-bromo-6-chloro-2-fluoroBenzonitrile
清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ